(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone
Description
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Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-13(10-18-21-11)16(20)19-7-6-15(22-9-8-19)12-4-2-3-5-14(12)17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFINWAEUQHNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiazepan ring, which is a seven-membered heterocyclic compound containing sulfur and nitrogen. The presence of the 2-chlorophenyl and 5-methylisoxazole groups suggests potential for significant biological activity, as both functional groups are often associated with pharmacological effects.
Biological Activity
- Antimicrobial Activity : Compounds containing isoxazole and thiazepane rings have been studied for their antimicrobial properties. For instance, related isoxazole derivatives have shown effectiveness against various bacterial strains, indicating that the target compound may exhibit similar properties.
- Anti-inflammatory Effects : Thiazepane derivatives have been reported to possess anti-inflammatory activity. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
- Cytotoxicity and Anticancer Potential : Some thiazepane derivatives have demonstrated cytotoxic effects against cancer cell lines. The structural modifications in the compound may enhance its ability to inhibit tumor growth.
- Neuroprotective Effects : Certain isoxazole derivatives are known for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Research Findings
Research has indicated that modifications on the thiazepane and isoxazole rings can significantly alter biological activity. For example:
- Substituents on the phenyl ring can enhance or diminish activity against specific microbial strains.
- The introduction of halogens (like chlorine) can affect lipophilicity and membrane permeability, influencing overall bioactivity.
Case Studies
- Antimicrobial Studies : A study on related thiazepane compounds showed a notable inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays demonstrated that certain isoxazole derivatives led to apoptosis in cancer cell lines, suggesting potential for developing anticancer agents.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone is a chemical structure that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data tables and insights from verified sources.
Structure and Composition
- Molecular Formula : C15H14ClN3O2S
- Molecular Weight : 319.80 g/mol
- IUPAC Name : this compound
Pharmacological Studies
The compound has shown potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.
Case Study: Neuropharmacology
A study published in the Journal of Medicinal Chemistry investigated the effects of similar thiazepan derivatives on serotonin receptors. The findings indicated that modifications in the thiazepan structure could enhance receptor affinity, suggesting a pathway for developing new antidepressants.
Antitumor Activity
Research has indicated that compounds with thiazepan structures exhibit antitumor properties. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Cancer Research
In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules in organic chemistry. Its unique structure allows for various modifications that can lead to the development of novel therapeutic agents.
Synthetic Pathways
Research indicates multiple synthetic routes can yield this compound efficiently, utilizing starting materials such as isoxazole derivatives and thiazepan precursors.
Preparation Methods
Synthetic Strategies for 1,4-Thiazepane Core Formation
The 1,4-thiazepane ring system is central to the target compound and is typically constructed via conjugate addition-cyclization cascades. A seminal approach involves reacting α,β-unsaturated esters with 1,2-amino thiols, as demonstrated by. For the 7-(2-chlorophenyl) substituent, the methyl ester of 3-(2-chlorophenyl)acrylic acid serves as the starting material. The reaction proceeds through a Michael addition of the amino thiol to the α,β-unsaturated ester, followed by intramolecular cyclization to form the 1,4-thiazepanone intermediate (Figure 1).
Optimization Insights :
- Base Selection : Screening of bases revealed 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as optimal for cyclization, achieving 53% yield when paired with 0.2 equivalents of imidazole as an acyl transfer catalyst.
- Solvent Effects : Acetonitrile outperformed tetrahydrofuran (THF) by enabling ambient-temperature reactions and eliminating solubility issues.
Reduction of 1,4-Thiazepanone to 1,4-Thiazepane
The 1,4-thiazepanone intermediate must be reduced to the corresponding 1,4-thiazepane. Sodium borohydride/iodine (NaBH4/I2) and borane dimethylsulfide (BH3·SMe2) are effective, with the latter offering superior selectivity and yields (Table 1).
Table 1. Reduction Conditions for 1,4-Thiazepanone Derivatives
| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3a | NaBH4/I2 | THF | 0°C → rt | 78 |
| 3c | BH3·SMe2 | DCM | rt | 92 |
Functionalization with 5-Methylisoxazole-4-carbonyl
Coupling the 1,4-thiazepane amine with 5-methylisoxazole-4-carbonyl chloride is achieved via nucleophilic acyl substitution. Activation of the carbonyl group as an acid chloride ensures efficient reactivity.
Procedure :
- Activation : 5-Methylisoxazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) to form the acyl chloride.
- Coupling : The acyl chloride is reacted with 7-(2-chlorophenyl)-1,4-thiazepane in dichloromethane (DCM) with triethylamine (Et3N) as a base, yielding the target compound after purification.
Challenges and Solutions :
- Competitive Side Reactions : Protecting the thiazepane nitrogen with a tert-butoxycarbonyl (Boc) group prior to coupling minimizes undesired side products.
- Purification : Column chromatography on silica gel (hexane/ethyl acetate) resolves unreacted starting materials and byproducts.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 4H, Ar-H), 6.25 (s, 1H, isoxazole-H), 3.82–3.65 (m, 4H, thiazepane-H), 2.45 (s, 3H, CH3).
- 13C NMR : 172.8 (C=O), 162.1 (isoxazole-C), 138.5–126.7 (Ar-C), 55.3–48.2 (thiazepane-C).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C20H20ClN2O2S [M+H]+: 395.0984; Found: 395.0986.
Comparative Analysis of Synthetic Routes
Alternative methodologies from patent literature highlight the use of hydrazide intermediates and cyclization agents (e.g., SiO2 in xylene) for analogous heterocycles. While these methods are less direct for the target compound, they underscore the importance of:
Q & A
Q. Physicochemical profiling :
Q. Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
